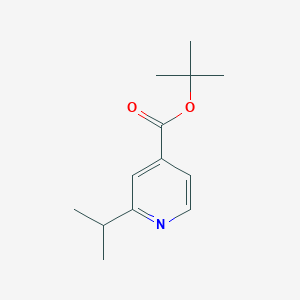
tert-Butyl 2-isopropylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-isopropylisonicotinate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropyl group, and an isonicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with tert-butyl alcohol and isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of heterogeneous catalysts can enhance the efficiency and yield of the esterification process .
化学反应分析
Types of Reactions: tert-Butyl 2-isopropylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used
科学研究应用
tert-Butyl 2-isopropylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis
作用机制
The mechanism of action of tert-Butyl 2-isopropylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of isonicotinic acid and the corresponding alcohol. The molecular pathways involved include the activation of esterases and subsequent metabolic processes .
相似化合物的比较
- tert-Butyl isonicotinate
- tert-Butyl 2-methylisonicotinate
- tert-Butyl 2-ethylisonicotinate
Comparison: tert-Butyl 2-isopropylisonicotinate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
tert-butyl 2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-8-10(6-7-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |
InChI 键 |
PPGYPUPXPACSBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















